molecular formula C7H5F3S B085822 2-(Trifluoromethyl)benzenethiol CAS No. 13333-97-6

2-(Trifluoromethyl)benzenethiol

Cat. No. B085822
CAS RN: 13333-97-6
M. Wt: 178.18 g/mol
InChI Key: XVGQHRKNXSUPEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)benzenethiol derivatives involves multiple steps, including the hydrolytic cleavage of related benzothiazoles and the reaction of phenylthioureas under specific conditions. For instance, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was synthesized through the hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, which was itself prepared by the cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea with bromine in chloroform (Thomas, Gupta, & Gupta, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Trifluoromethyl)benzenethiol, such as 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, has been determined through X-ray crystallography. These analyses provide insights into the compound's crystalline structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Yu, Zhou, Zhao, & Yu, 2004).

Chemical Reactions and Properties

2-(Trifluoromethyl)benzenethiol undergoes various chemical reactions that highlight its reactivity and versatility. It can participate in condensation and oxidative cyclization reactions to yield complex heterocyclic structures like 4H-1,4-benzothiazines. These transformations are facilitated by specific reagents and conditions, demonstrating the compound's potential in synthetic organic chemistry (Thomas, Gupta, & Gupta, 2003).

Scientific Research Applications

  • Synthesis of Benzothiazines and Sulfones : 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol, a derivative of 2-(Trifluoromethyl)benzenethiol, has been synthesized and used to create 4H-1,4-benzothiazines and fluorinated sulfones. These compounds have potential applications in pharmaceuticals and materials science due to their structural and chemical properties (Thomas, Gupta, & Gupta, 2003).

  • Potential Antimicrobial Agents : Derivatives of 2-(Trifluoromethyl)benzenethiol have been synthesized as trifluoromethyl-10H-phenothiazines and ribofuranosides. These compounds are studied for their potential as antimicrobial agents, which could have implications in treating various infections (Singh, Kumar, Yadav, & Mishra, 2003).

  • Synthesis of Thiochroman-4-ones : Research has been conducted on the one-pot synthesis of 2-/3-(trifluoromethyl)thiochroman-4-ones using a tandem alkylation-cyclic acylation process. These compounds are important in medicinal chemistry due to their potential biological activities (Prakash, Narayanan, Nirmalchandar, Vaghoo, Paknia, Mathew, & Olah, 2017).

  • Molecular Electronics : 2-(Trifluoromethyl)benzenethiol derivatives have been used in the study of molecular electronics. For instance, molecules containing a nitroamine redox center were used in devices showing negative differential resistance and high on-off peak-to-valley ratios, essential characteristics for future electronic components (Chen, Reed, Rawlett, & Tour, 1999).

  • Flavor Detection in Food Industry : A rapid and visible colorimetric fluorescent probe was developed for the detection of benzenethiol flavors, a class of compounds including 2-(Trifluoromethyl)benzenethiol derivatives. Such probes are crucial for ensuring the quality and safety of food and cosmetic products (Wang, Wu, Yang, Tian, Liu, & Sun, 2019).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGQHRKNXSUPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380699
Record name 2-(Trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzenethiol

CAS RN

13333-97-6
Record name 2-(Trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)benzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
T Sakamoto, Z Qiu, M Inagaki, K Fujimoto - Analytical chemistry, 2019 - ACS Publications
To provide alternative methods of analyzing amino acids without liquid chromatography, 19 F NMR-based simultaneous and individual detection methods for amino acids using o-…
Number of citations: 15 pubs.acs.org
C Li, V Gawandi, A Protos… - European Journal of …, 2006 - journals.sagepub.com
Chemical tagging of amino acids is an important tool in proteomics analysis, and has been used to introduce isotope labels and mass defect labels into proteolytic peptides by …
Number of citations: 8 journals.sagepub.com
TY Peng, ZY Xu, FL Zhang, B Li, WP Xu… - Angewandte Chemie …, 2022 - Wiley Online Library
Dehydroxylative Alkylation of α‐Hydroxy Carboxylic Acid Derivatives via a Spin‐Center Shift - Peng - 2022 - Angewandte Chemie International Edition - Wiley Online Library Skip to …
Number of citations: 13 onlinelibrary.wiley.com
L Postigo, R Lopes, B Royo - Dalton Transactions, 2014 - pubs.rsc.org
A series of new tetramethylcyclopentadienyl-functionalised N-heterocyclic carbene ligands with different wingtip substituents have been prepared and characterised. These ligands …
Number of citations: 19 pubs.rsc.org
P Som - 2009 - getd.libs.uga.edu
Tryptophan is unique among amino acids because it has spectroscopic properties which can be used in the studying proteins [1]. There are very few tryptophan residues present in …
Number of citations: 4 getd.libs.uga.edu
A Avenoza, JH Busto, G Jiménez-Osés… - The Journal of …, 2006 - ACS Publications
The work described here demonstrates that the five-membered cyclic α-methylisoserine-derived sulfamidate, (R)-1, behaves as an excellent chiral building block for the ring-opening …
Number of citations: 47 pubs.acs.org
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
Accumulation of cytotoxic lipofuscin bisretinoids may contribute to atrophic age-related macular degeneration (AMD) pathogenesis. Retinal bisretinoid synthesis depends on the influx of …
Number of citations: 8 pubs.acs.org
J Ajenjo - 2019 - dspace.cuni.cz
The pentafluorosulfanyl (SF5) group displays remarkable and unique properties, including large dipole moment, high electronegativity, high thermal and chemical stability, as well as …
Number of citations: 0 dspace.cuni.cz
P Lin, TWM Fan, AN Lane - Methods, 2022 - Elsevier
NMR is a very powerful tool for identifying and quantifying compounds within complex mixtures without the need for individual standards or chromatographic separation. Stable Isotope …
Number of citations: 1 www.sciencedirect.com
S Liu - 2023 - theses.hal.science
This Ph.D. thesis mainly describes the following four works: 1) A new efficient strategy to access benzylic carbamates through CH activation was reported. The use of a catalytic amount …
Number of citations: 4 theses.hal.science

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